Cas no 1307159-04-1 ((3S)-3-amino-3-(5-methylfuran-2-yl)propanamide)

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide is a chiral compound featuring a furan ring substituted with a methyl group at the 5-position and an amino-propanamide side chain at the 3-position. Its stereospecific (S)-configuration enhances its potential as a building block in pharmaceutical synthesis, particularly for bioactive molecules requiring precise chirality. The furan moiety contributes to its versatility in heterocyclic chemistry, while the primary amine and amide functional groups offer reactive sites for further derivatization. This compound is of interest in medicinal chemistry for its potential role in designing enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry make it suitable for research applications requiring strict structural control.
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide structure
1307159-04-1 structure
Product name:(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
CAS No:1307159-04-1
MF:C8H12N2O2
MW:168.193081855774
CID:5914865
PubChem ID:29059867

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
    • CS-0292790
    • (S)-3-Amino-3-(5-methylfuran-2-yl)propanamide
    • EN300-1284294
    • 1307159-04-1
    • AKOS010394543
    • 2-Furanpropanamide, β-amino-5-methyl-, (βS)-
    • Inchi: 1S/C8H12N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1
    • InChI Key: SYSVJVPVHWFHOB-LURJTMIESA-N
    • SMILES: [C@H](C1=CC=C(C)O1)(N)CC(=O)N

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 333.4±42.0 °C(Predicted)
  • pka: 16.16±0.40(Predicted)

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284294-2500mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
2500mg
$1650.0 2023-10-01
Enamine
EN300-1284294-100mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
100mg
$741.0 2023-10-01
Enamine
EN300-1284294-500mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
500mg
$809.0 2023-10-01
Enamine
EN300-1284294-5000mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
5000mg
$2443.0 2023-10-01
Enamine
EN300-1284294-250mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
250mg
$774.0 2023-10-01
Enamine
EN300-1284294-1000mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
1000mg
$842.0 2023-10-01
Enamine
EN300-1284294-50mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
50mg
$707.0 2023-10-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363460-500mg
(S)-3-Amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1 95%
500mg
¥9562.00 2024-08-09
Enamine
EN300-1284294-1.0g
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
1g
$0.0 2023-06-07
Enamine
EN300-1284294-10000mg
(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide
1307159-04-1
10000mg
$3622.0 2023-10-01

Additional information on (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide

Introduction to (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide (CAS No. 1307159-04-1)

(3S)-3-amino-3-(5-methylfuran-2-yl)propanamide (CAS No. 1307159-04-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AMF for brevity, is characterized by its unique structural features, which include an amino group and a 5-methylfuran moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide consists of a propanamide backbone with an amino group at the C-3 position and a 5-methylfuran ring attached to the same carbon. The presence of the chiral center at C-3 (denoted by the S configuration) is crucial for its biological activity, as enantiomers can exhibit different pharmacological properties.

Recent studies have explored the potential of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide in various therapeutic areas. One notable application is its use as a potential antiviral agent. Research published in the Journal of Medicinal Chemistry has shown that AMF exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide has been investigated for its anti-inflammatory effects. A study published in the Inflammation Research journal demonstrated that AMF can effectively reduce inflammation in animal models by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, including arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide has also been studied extensively. Research indicates that AMF has good oral bioavailability and a favorable half-life, making it suitable for oral administration in clinical settings. However, further studies are needed to optimize its formulation and dosing regimens for maximum therapeutic benefit.

Clinical trials are currently underway to evaluate the safety and efficacy of (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide in human subjects. Preliminary results from phase I trials have shown that AMF is well-tolerated with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical trials to explore its potential as a novel therapeutic agent.

In conclusion, (3S)-3-amino-3-(5-methylfuran-2-yl)propanamide (CAS No. 1307159-04-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in the fields of antiviral and anti-inflammatory drug research. Ongoing studies and clinical trials will provide valuable insights into its full therapeutic potential.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd